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Compound of Interest

Compound Name: PF 477736

Cat. No.: B610040 Get Quote

Technical Support Center: PF-477736
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the off-target effects of PF-477736, a potent and selective ATP-competitive

inhibitor of Checkpoint Kinase 1 (Chk1), on VEGFR2 and Aurora-A kinases.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-477736 and what are its known off-target effects on

VEGFR2 and Aurora-A?

A1: The primary target of PF-477736 is Checkpoint Kinase 1 (Chk1), for which it exhibits high

potency with a Ki of 0.49 nM in cell-free assays.[1][2][3] However, like many kinase inhibitors,

PF-477736 can exhibit off-target activity against other kinases, particularly at higher

concentrations. Notably, it has been shown to inhibit Vascular Endothelial Growth Factor

Receptor 2 (VEGFR2) and Aurora-A kinase.[1][2]

Q2: How significant is the inhibition of VEGFR2 and Aurora-A by PF-477736 compared to its

primary target, Chk1?

A2: PF-477736 is significantly more selective for Chk1. It shows approximately 100-fold

selectivity for Chk1 over several other kinases, including VEGFR2 and Aurora-A.[1][2] The

inhibitory concentrations for these off-targets are in the nanomolar range but are higher than for
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Chk1.[2] For a detailed comparison of inhibitory activities, please refer to the data summary

table below.

Data Presentation: Kinase Inhibition Profile of PF-
477736

Target Kinase
Inhibition Value (Ki
or IC50)

Fold Selectivity vs.
Chk1

Reference

Chk1 0.49 nM (Ki) - [2][3]

Chk2 47 nM (Ki) ~96x [2]

VEGFR2 8 nM (Ki) ~16x [2]

Aurora-A 23 nM (IC50) ~47x [2]

Fms (CSF1R) 10 nM (IC50) ~20x [2]

Yes 14 nM (IC50) ~29x [2]

FGFR3 23 nM (IC50) ~47x [2]

Flt3 25 nM (IC50) ~51x [2]

Ret 39 nM (IC50) ~80x [2]

CDK1 9.9 µM (Ki) >20,000x [2]

Note: Ki and IC50 values represent the concentration of the inhibitor required to produce 50%

inhibition. Lower values indicate higher potency.

Troubleshooting Guides
Issue 1: I am observing unexpected phenotypic effects in my cell-based assay that are not

consistent with Chk1 inhibition alone. Could this be due to off-target effects?

Possible Cause & Solution:

Inhibitor Concentration: The concentration of PF-477736 you are using may be high enough

to engage off-targets like VEGFR2 or Aurora-A.
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Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for

your specific cell line and phenotype. Compare this to the known IC50 values for Chk1,

VEGFR2, and Aurora-A.

Recommendation: Use the lowest effective concentration of PF-477736 that elicits the

desired Chk1 inhibition to minimize off-target effects. It is crucial to correlate phenotypic

observations with target engagement, for example, by monitoring the phosphorylation

status of known downstream substrates of Chk1, VEGFR2, and Aurora-A.

Issue 2: My in vitro kinase assay shows inhibition, but my cell-based assay does not yield the

expected results.

Possible Causes & Solutions:

Cell Permeability: PF-477736 may have poor permeability in your specific cell line.

Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high

intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a

discrepancy between biochemical and cellular potency.

Drug Efflux: Your cell line may express efflux pumps that actively remove the inhibitor.

Troubleshooting Step: If you suspect off-target effects on VEGFR2 or Aurora-A are

confounding your results, you can use more selective inhibitors for these kinases as

controls to dissect the observed phenotype.

Issue 3: How can I confirm if the observed effects in my experiment are due to inhibition of

VEGFR2 or Aurora-A?

Possible Causes & Solutions:

Western Blot Analysis: Check the phosphorylation status of downstream targets of VEGFR2

and Aurora-A. For Aurora-A, a common substrate is Histone H3 at Serine 10 (pHH3 Ser10).

[1] For VEGFR2, you can assess the phosphorylation of VEGFR2 itself or downstream

effectors like PLC-γ or Src.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-

resistant mutant of the suspected off-target kinase.

Use of a More Selective Inhibitor: Compare the phenotype induced by PF-477736 with that

of a highly selective VEGFR2 or Aurora-A inhibitor.

Experimental Protocols
1. General In Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of PF-477736

against a target kinase in a biochemical setting.

Objective: To determine the IC50 value of PF-477736 for a specific kinase.

Materials:

Recombinant human kinase (e.g., VEGFR2, Aurora-A)

Kinase-specific substrate (peptide or protein)

ATP (at a concentration close to the Km for the specific kinase)

PF-477736 (serial dilutions)

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[4]

96- or 384-well assay plates

Procedure:

Prepare serial dilutions of PF-477736 in the kinase assay buffer.

Add the kinase and its specific substrate to the wells of the assay plate.

Add the PF-477736 dilutions to the wells. Include a positive control (kinase + substrate, no

inhibitor) and a negative control (substrate only).
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Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the specific kinase.

Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Calculate the percent inhibition for each PF-477736 concentration and plot the data to

determine the IC50 value.

2. Cell-Based Western Blot for Phospho-Protein Analysis

This protocol allows for the assessment of target engagement within a cellular context by

measuring the phosphorylation status of downstream substrates.

Objective: To determine if PF-477736 inhibits the phosphorylation of VEGFR2 or Aurora-A

substrates in cells.

Materials:

Cell line of interest

Complete cell culture medium

PF-477736

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Histone H3

(Ser10), anti-Histone H3)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:
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Seed cells in multi-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of PF-477736 for the desired time.

Wash cells with cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.

Quantify band intensities and normalize the phosphorylated protein levels to the total

protein levels.
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Click to download full resolution via product page

Caption: Simplified VEGFR2 Signaling Pathway and Off-Target Inhibition by PF-477736.
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Caption: Simplified Aurora-A Signaling Pathway and Off-Target Inhibition by PF-477736.
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Caption: Experimental Workflow to Investigate Off-Target Effects of PF-477736.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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